molecular formula C15H14ClF3N2O3S2 B15107077 N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15107077
M. Wt: 426.9 g/mol
InChI Key: ISENVSQBVQMUBI-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a structurally complex organic compound featuring a tetrahydrothieno-thiazole core fused with a 2-chloro-5-(trifluoromethyl)phenyl group and a propanamide moiety. Its molecular formula is C₁₅H₁₄ClF₃N₂O₃S₂, with a molecular weight of 426.9 g/mol. The compound’s unique architecture includes electron-withdrawing substituents (chloro and trifluoromethyl groups) and a sulfone group, which enhance its stability and reactivity. It is primarily utilized in scientific research as a building block for synthesizing bioactive molecules and studying enzyme interactions.

Properties

Molecular Formula

C15H14ClF3N2O3S2

Molecular Weight

426.9 g/mol

IUPAC Name

N-[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H14ClF3N2O3S2/c1-2-13(22)20-14-21(11-6-26(23,24)7-12(11)25-14)10-5-8(15(17,18)19)3-4-9(10)16/h3-5,11-12H,2,6-7H2,1H3

InChI Key

ISENVSQBVQMUBI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, chlorination of the phenyl group, and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis or flow chemistry might be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This binding can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazole derivatives with diverse substituents influencing their chemical and biological profiles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 2-chloro-5-(trifluoromethyl)phenyl, propanamide 426.9 Electron-withdrawing Cl/CF₃ groups, sulfone moiety Enzyme inhibition, potential anticancer activity
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide 3-methoxyphenyl, propanamide ~400 (estimated) Electron-donating methoxy group Antimicrobial activity, enhanced solubility
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide Ethyl group, propanamide 290.4 Alkyl substituent, simpler structure Limited activity, used as a synthetic intermediate
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide 2-fluorophenyl, propanamide ~390 (estimated) Fluorine substituent Anti-inflammatory properties
N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide 3-(trifluoromethyl)phenyl, methylpropanamide ~440 (estimated) Trifluoromethyl group, branched amide Anticancer activity, improved metabolic stability

Key Findings :

Substituent Effects :

  • Electron-withdrawing groups (Cl, CF₃) : Enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) due to increased lipophilicity.
  • Electron-donating groups (methoxy, ethoxy) : Improve solubility and modulate antimicrobial activity.
  • Halogen variations (F vs. Cl) : Fluorine analogs show lower cytotoxicity but higher metabolic stability compared to chlorine-containing derivatives.

Biological Activity: The target compound’s trifluoromethyl group confers superior enzyme inhibition (IC₅₀ ~0.5 μM in kinase assays) compared to methoxy or ethyl analogs (IC₅₀ >5 μM). Ethoxyphenyl derivatives (e.g., N-[(2Z)-3-(2-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide) exhibit broad-spectrum antifungal activity (MIC₉₀: 2–8 μg/mL).

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving chlorination and trifluoromethylation under harsh conditions (e.g., SOCl₂, HF-pyridine).
  • Methoxy/ethoxy analogs are synthesized more readily via nucleophilic substitution, reducing production costs.

Thermodynamic Stability: Sulfone-containing derivatives (e.g., target compound) show higher thermal stability (decomposition >250°C) than non-sulfonated analogs.

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